3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core
Preparation Methods
The synthesis of 3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,5-dimethylbenzaldehyde with ethyl cyanoacetate to form an intermediate, which is then cyclized with thiourea under basic conditions to yield the thienopyrimidine core.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethylsulfanyl position. Common reagents include alkyl halides and amines.
Cyclization: The thienopyrimidine core can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer due to its ability to inhibit cell proliferation.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It has been found to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as:
- 3-(4-Methylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- 3-(3,5-Dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- 3-(3,5-Dimethylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
These compounds share a similar core structure but differ in the substituents attached to the thienopyrimidine ring. The unique combination of substituents in 3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-4-20-16-17-13-5-6-21-14(13)15(19)18(16)12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJZUJFYJDCFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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